7-Chloro-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
7-Chloro-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound with a unique structure that combines elements of pyridine, benzodiazepine, and trifluoromethyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: This can be achieved through various cyclization reactions involving appropriate starting materials.
Introduction of the Benzodiazepine Moiety: This step often involves the condensation of a suitable amine with a benzodiazepine precursor.
Chlorination and Methylation:
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the pharmacological properties.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Chloro-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-anxiety, anti-depressant, and anti-convulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to changes in neuronal signaling and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anti-convulsant effects.
Alprazolam: Known for its use in treating anxiety and panic disorders.
Uniqueness
7-Chloro-N11-ethyl-N6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its trifluoromethyl group, which can enhance its metabolic stability and bioavailability compared to other benzodiazepines. This structural feature may also contribute to its distinct pharmacological profile.
Properties
CAS No. |
133626-85-4 |
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Molecular Formula |
C16H13ClF3N3O |
Molecular Weight |
355.74 g/mol |
IUPAC Name |
7-chloro-11-ethyl-6-methyl-9-(trifluoromethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C16H13ClF3N3O/c1-3-23-12-8-9(16(18,19)20)7-11(17)13(12)22(2)15(24)10-5-4-6-21-14(10)23/h4-8H,3H2,1-2H3 |
InChI Key |
AFCUXPVAIWIPIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=CC(=C2)C(F)(F)F)Cl)N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
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